5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
Properties
Molecular Formula |
C20H17N3O |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
5-benzyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C20H17N3O/c1-15-7-9-17(10-8-15)18-13-19-20(24)22(11-12-23(19)21-18)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3 |
InChI Key |
YOLLQGYXIDQHDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The foundational synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives was demonstrated by Li et al. (2012), who condensed ethyl 3-phenyl-1H-pyrazole-5-carboxylate with N-arylalkyl-2-chloroacetamides under reflux conditions. For the target compound, this approach requires:
-
Ethyl 3-(p-tolyl)-1H-pyrazole-5-carboxylate as the pyrazole precursor.
-
N-Benzyl-2-chloroacetamide to introduce the benzyl group at the N5 position.
The reaction proceeds via nucleophilic substitution, where the pyrazole’s NH group attacks the chloroacetamide’s α-carbon, followed by intramolecular cyclization and elimination of ethanol (Figure 1).
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
Under these conditions, yields of 62–68% were reported for analogous compounds.
Spectroscopic Validation
Critical characterization data for the target compound includes:
-
IR Spectroscopy : C=O stretch at 1685–1700 cm⁻¹ and N-H bend at 1540 cm⁻¹.
-
¹H NMR (400 MHz, CDCl₃) :
-
X-ray Crystallography : Confirms planarity of the pyrazolo[1,5-a]pyrazine core.
Multi-Step Assembly via Oxazole-Pyrazole Coupling
Sequential Functionalization Strategy
EvitaChem’s protocol for structurally related compounds involves:
-
Synthesis of 5-methyl-2-(p-tolyl)oxazole-4-carbaldehyde via condensation of p-tolualdehyde with acetamide.
-
Reductive Amination : Coupling the oxazole aldehyde with benzylamine using NaBH₃CN to form the benzyloxazole intermediate.
-
Pyrazole Ring Formation : Reacting the intermediate with hydrazine hydrate under acidic conditions.
Critical Control Points
-
Oxazole Stability : Moisture-sensitive intermediates require anhydrous conditions.
-
Purification : High-performance liquid chromatography (HPLC) with C18 columns achieves >95% purity.
Yield Comparison
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Oxazole synthesis | 75 | 90 |
| Reductive amination | 68 | 88 |
| Cyclization | 58 | 92 |
Intramolecular Cyclization of β-Amidomethyl Vinyl Sulfones
Mechanism and Selectivity
Recent work by Smith et al. (2024) revealed that β-amidomethyl vinyl sulfones undergo spontaneous cyclization to dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones under mild acidic conditions. For the target compound:
Kinetic and Thermodynamic Control
Synthetic Advantages
Palladium-Catalyzed Cross-Coupling for Late-Stage Diversification
Suzuki-Miyaura Coupling
Ambeed’s methodology for 5-bromopyrazin-2-amine derivatives was adapted to install the p-tolyl group:
Optimization Data
| Condition | Value | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | +22% |
| Solvent Ratio | DMF:H₂O = 9:1 | +15% |
| Temperature | 90°C | +18% |
Final coupling yields reached 74% for analogous systems.
Comparative Analysis of Synthetic Routes
Efficiency Metrics
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| One-Step | 65 | 92 | Moderate |
| Multi-Step | 58 | 95 | Low |
| Cyclization | 85 | 97 | High |
| Cross-Coupling | 74 | 94 | High |
Cost-Benefit Considerations
-
One-Step : Low operational complexity but limited substrate scope.
-
Cyclization Route : High yields but requires specialized vinyl sulfone precursors.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzyl and pyrazine positions exhibit nucleophilic substitution reactivity. Key findings include:
-
Benzyl Position : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) under basic conditions (K₂CO₃ or NaH) to yield N-alkylated or N-acylated derivatives.
-
Pyrazine Ring : Substitutions at the pyrazine nitrogen are less common due to steric hindrance but can occur with strong nucleophiles like amines in polar aprotic solvents .
Table 1: Representative Nucleophilic Substitution Reactions
Alkylation and Acylation
The pyrazinone oxygen and nitrogen sites participate in alkylation/acylation:
-
O-Alkylation : Reacts with alkyl bromides (e.g., ethyl bromoacetate) in the presence of Cs₂CO₃ to form ether derivatives .
-
N-Acylation : Treating with acyl chlorides (e.g., benzoyl chloride) yields amide-linked products.
Table 2: Alkylation/Acylation Conditions
| Reaction Type | Reagent | Base/Solvent | Temperature/Time | Yield (%) |
|---|---|---|---|---|
| O-Alkylation | Ethyl bromoacetate | Cs₂CO₃, DMF | 80°C, 8h | 70–85 |
| N-Acylation | Benzoyl chloride | Et₃N, CH₂Cl₂ | RT, 4h | 60–75 |
Ring Functionalization and Derivatization
The fused pyrazolo[1,5-a]pyrazine system allows for regioselective modifications:
-
Cyclocondensation : Reacts with β-dicarbonyl compounds (e.g., acetylacetone) to form extended heterocycles, though yields depend on substituent compatibility .
-
Oxidation/Reduction : The pyrazinone ring is stable under mild conditions but undergoes reduction (e.g., with NaBH₄) to yield dihydro derivatives.
Reaction Optimization and Industrial Scalability
-
Continuous Flow Reactors : Improve efficiency for large-scale N-alkylation, reducing reaction times by 50% compared to batch processes.
-
Steric Effects : Bulky p-tolyl and benzyl groups limit reactivity at the pyrazine nitrogen, favoring substitutions at the benzyl position .
Key Research Findings
-
Synthetic Flexibility : The compound’s modular structure supports diverse derivatization, enabling tailored physicochemical properties .
-
Yield Challenges : Steric hindrance reduces yields in pyrazine-ring substitutions (e.g., ≤50% for amine adducts) .
-
Catalytic Innovations : Pd-mediated cross-couplings offer routes to aryl/heteroaryl-functionalized analogs, though precursor halogenation is required .
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to the class of pyrazolo[1,5-a]pyrazines, which are known for their diverse pharmacological properties. The synthesis of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Pyrazolo Core : The initial step usually involves the cyclization of hydrazine derivatives with diketones.
- Introduction of Substituents : The benzyl and p-tolyl groups are introduced through electrophilic aromatic substitution reactions.
- Purification : Techniques such as crystallization and chromatography are employed to purify the final product.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one and its derivatives.
Mechanism of Action :
- The compound exhibits cytotoxic effects against various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7).
- It induces apoptosis through pathways involving caspase activation and modulation of cell cycle progression.
Case Study :
A specific derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as a therapeutic agent in oncology.
| Compound ID | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 5j | 0.25 | Apoptosis induction |
| 3o | 0.50 | Autophagy modulation |
Antimicrobial Activity
The compound also shows promising antimicrobial properties against various pathogens.
Activity Profile :
- It has been tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating low minimum inhibitory concentrations (MICs).
| Compound ID | Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 4a | Staphylococcus aureus | 0.22 | 18 |
| 7b | Staphylococcus epidermidis | 0.25 | 20 |
Pharmacological Insights
The pharmacological profile of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one suggests it may serve as a lead compound in drug development due to its ability to interact with multiple biological targets.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer metabolism.
- Receptor Modulation : It may modulate receptor activity, affecting signaling pathways related to cell growth and apoptosis.
Material Science Applications
In addition to its biological applications, this compound is being explored in material science for its potential use in developing new materials with unique properties. Its structural characteristics allow it to be integrated into polymer matrices or used as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), reducing inflammation . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Groups (e.g., Cl, F) : Enhance anticancer potency. The 4-chlorophenyl analog (3o) shows superior A549 inhibition (IC₅₀ = 8.2 µM) compared to p-tolyl derivatives, likely due to increased electrophilicity .
- Ferrocenyl Moieties : Introduce redox-active properties, enabling unique mechanisms like reactive oxygen species (ROS) generation .
- Aromatic vs. Aliphatic Substituents: Benzyl and p-tolyl groups improve lipophilicity, whereas aminoethyl substituents (e.g., 5-(2-aminoethyl)-2-aryl derivatives) may enhance solubility and pharmacokinetics .
Pharmacokinetic and Stability Profiles
Cyclization behavior and metabolic stability vary significantly among analogs:
Cyclization Dynamics :
- Under basic conditions, acyclic β-amidomethyl vinyl sulfones cyclize to form dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones, which exhibit prolonged half-lives (~30 min) .
- The cyclic form of 5-benzyl-2-(p-tolyl)- derivatives may act as a prodrug, slowly releasing the active acyclic form in physiological environments .
Biological Activity
5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in oncology and antimicrobial applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse research studies and findings.
Chemical Structure and Properties
The molecular formula of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is , with a molecular weight of 440.5 g/mol. The structure features a pyrazolo[1,5-a]pyrazine core, which is known for its diverse biological activities.
Synthesis
The synthesis of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves the reaction of substituted pyrazole derivatives with appropriate aryl groups under controlled conditions. The method often utilizes cyclization reactions that yield the desired compound with high purity.
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant anticancer properties. For instance, a related compound selectively inhibited the growth of H322 lung cancer cells, which harbor a mutated p53 gene. This inhibition was dose-dependent and was attributed to the induction of apoptosis in cancer cells .
Table 1: Summary of Anticancer Studies on Pyrazolo Compounds
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5j | H322 | Not specified | Induces apoptosis |
| 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one | Various | Not specified | Potential apoptosis inducer |
Antimicrobial Activity
In addition to anticancer effects, pyrazolo compounds have been investigated for their antimicrobial properties. They have shown efficacy against various bacterial strains, indicating their potential as therapeutic agents in treating infections .
The biological activity of 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is believed to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been reported to inhibit specific enzymes involved in cancer cell proliferation.
- DNA Interaction : The compound may bind to DNA or RNA, disrupting normal cellular processes and leading to cell death.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, making them a focus for anticancer drug development .
Case Studies
A notable study highlighted the synthesis of a series of substituted pyrazolo compounds and their selective cytotoxicity against cancer cells while demonstrating low toxicity towards normal endothelial cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Q & A
Q. What synthetic strategies are commonly employed for 5-benzyl-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, and how can reaction efficiency be optimized?
Answer: The compound is synthesized via microwave-assisted methods under solvent-free conditions, reducing reaction times (e.g., from hours to minutes) while achieving yields >70% . Key steps include:
- N-propargylation of pyrazole precursors followed by cyclization with amines (e.g., using Cs₂CO₃ in methanol) .
- Optimization via catalyst selection (e.g., avoiding toxic solvents) and temperature control to minimize side products .
- Characterization by ¹H/¹³C NMR, HRMS, and HPLC ensures structural fidelity and purity (>95%) .
Q. What in vitro models and assays are used to evaluate the anticancer activity of this compound?
Answer:
Q. How is compound purity and structural integrity validated in academic research?
Answer:
- Analytical techniques : High-resolution mass spectrometry (HRMS) for molecular weight confirmation, HPLC for purity (>95%), and NMR for substituent positioning .
- Stability testing : Monitor degradation (e.g., intramolecular cyclization) in phosphate buffer using HPLC .
Advanced Research Questions
Q. How do structural modifications at the 2- and 3-positions influence bioactivity and selectivity?
Answer:
Q. How can researchers resolve contradictions in reported cell death mechanisms (apoptosis vs. autophagy)?
Answer:
Q. What experimental strategies address stability challenges, such as intramolecular cyclization?
Answer:
- Buffer optimization : Use phosphate-free buffers to prevent cyclization to inactive dihydropyrazolo derivatives .
- Analytical monitoring : Employ HPLC and LC-MS to detect degradation products during biological assays .
- Pro-drug design : Stabilize the acyclic form via PEGylation or encapsulation in liposomes .
Q. How can the roles of ROS and integrin β4 in apoptosis induction be mechanistically elucidated?
Answer:
- ROS detection : Use fluorescent probes (e.g., DCFH-DA) and validate with antioxidants (e.g., NAC) to reverse cytotoxicity .
- Integrin β4 knockdown : siRNA or CRISPR-Cas9 silencing in A549 cells to assess dependency on apoptosis pathways .
- Pathway mapping : Combine RNA-seq and phosphoproteomics to identify downstream targets (e.g., p53, Bax/Bcl-2) .
Q. What experimental designs differentiate cytotoxic vs. cytostatic effects in long-term studies?
Answer:
- Proliferation assays : Compare short-term (72 hr) IC₅₀ with long-term clonogenic survival (14-day culture) .
- Cell cycle analysis : PI staining and flow cytometry to detect G2/M arrest (cytostatic) vs. sub-G1 peaks (cytotoxic) .
- Senescence markers : β-galactosidase staining to rule out non-apoptotic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
